molecular formula C8H8ClNO2 B140929 N-(2-chloro-3-hydroxyphenyl)acetamide CAS No. 130647-85-7

N-(2-chloro-3-hydroxyphenyl)acetamide

Cat. No. B140929
M. Wt: 185.61 g/mol
InChI Key: KZKLPYFXZLECRJ-UHFFFAOYSA-N
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Description

N-(2-chloro-3-hydroxyphenyl)acetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has been a valuable tool in the fight against infectious diseases.

Scientific Research Applications

N-(2-chloro-3-hydroxyphenyl)acetamidecol has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections. It has been shown to be effective against both gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been used in the treatment of typhoid fever, meningitis, and other serious infections.

Mechanism Of Action

N-(2-chloro-3-hydroxyphenyl)acetamidecol works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, thereby inhibiting the production of new proteins. This ultimately leads to bacterial cell death.

Biochemical And Physiological Effects

N-(2-chloro-3-hydroxyphenyl)acetamidecol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of red blood cells, which can lead to anemia. It can also cause bone marrow suppression, which can result in a decrease in white blood cells and platelets. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been shown to have a negative effect on liver function.

Advantages And Limitations For Lab Experiments

N-(2-chloro-3-hydroxyphenyl)acetamidecol has a number of advantages and limitations for use in lab experiments. One advantage is that it is effective against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. However, its use is limited by its potential toxicity and the risk of developing resistance.

Future Directions

There are a number of future directions for research on N-(2-chloro-3-hydroxyphenyl)acetamidecol. One area of interest is the development of new antibiotics that are effective against resistant strains of bacteria. Another area of interest is the study of the long-term effects of N-(2-chloro-3-hydroxyphenyl)acetamidecol on the body, particularly with regard to its impact on liver function and bone marrow suppression. Finally, there is a need for more research on the mechanism of action of N-(2-chloro-3-hydroxyphenyl)acetamidecol, which could lead to the development of new drugs that target the bacterial ribosome.

Synthesis Methods

The synthesis of N-(2-chloro-3-hydroxyphenyl)acetamidecol involves the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with dichloroacetic acid to form the intermediate, N-(2,4-dichloro-3-nitrophenyl)acetamide. The final step involves reducing the nitro group to an amino group using sodium borohydride to form N-(2-chloro-3-hydroxyphenyl)acetamidecol.

properties

CAS RN

130647-85-7

Product Name

N-(2-chloro-3-hydroxyphenyl)acetamide

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-(2-chloro-3-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11)

InChI Key

KZKLPYFXZLECRJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC=C1)O)Cl

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)O)Cl

synonyms

Acetamide, N-(2-chloro-3-hydroxyphenyl)-

Origin of Product

United States

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